6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one
Description
6-((2-Methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one is a hybrid molecule combining coumarin (a 2H-chromen-2-one core) and a 2-methylbenzimidazole moiety linked via a sulfonyl group.
Properties
IUPAC Name |
6-(2-methylbenzimidazol-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-11-18-14-4-2-3-5-15(14)19(11)24(21,22)13-7-8-16-12(10-13)6-9-17(20)23-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMCAUNDTJNDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-methyl-1H-benzo[d]imidazole core, followed by sulfonylation and subsequent cyclization to form the chromenone ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
- Sulfonyl group : Participates in nucleophilic substitution (e.g., with amines or hydrazines).
- Coumarin lactone : Susceptible to hydrolysis under acidic/basic conditions.
- Benzimidazole nitrogen : Capable of coordination with metal ions or alkylation.
Key Reaction Types and Derivatives
Mechanistic Insights
- Sulfonamide Formation : The benzimidazole nitrogen attacks the electrophilic sulfur in coumarin-6-sulfonyl chloride, displacing chloride (S2 mechanism).
- Hydrolysis : The lactone ring in coumarin undergoes ring-opening under basic conditions (e.g., NaOH), forming a carboxylate derivative .
- Coordination : The benzimidazole’s nitrogen and sulfonyl oxygen act as ligands for transition metals (e.g., Cd(II)), forming octahedral complexes .
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Stability and Reaction Limitations
Scientific Research Applications
6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as dyes, sensors, or catalysts.
Mechanism of Action
The mechanism of action of 6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Analog: (E)-3-(2-(1H-Benzo[d]imidazol-1-yl)-1-(((4-chlorobenzyl)oxy)imino)ethyl)-2H-chromen-2-one (Compound 12)
- Structure: Features a chlorobenzyl-oximinoethyl bridge instead of a sulfonyl linker.
- Activity : Exhibits broad-spectrum antimicrobial activity against ESKAPE pathogens (MIC values: 1–8 µg/mL) .
- SAR Insight : Halogen substituents (e.g., Cl) enhance antimicrobial potency by improving membrane penetration .
- Limitation: Higher cytotoxicity in eukaryotic cells compared to non-halogenated analogs .
Key Analog: 3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one
- Structure : Lacks a sulfonyl group; benzimidazole is directly fused to the coumarin core at position 3.
- Synthesis : Achieved via cyclization reactions with moderate yields (32%) .
Chromenone Derivatives with Benzimidazole Substituents
Key Analog: 7-(3-(2-Methyl-1H-benzo[c]imidazol-1-yl)-propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (Compound 15)
- Structure : Contains a propoxy linker and trimethoxyphenyl group.
- Activity : Demonstrated cytotoxicity against cancer cell lines (IC₅₀: <10 µM), comparable to doxorubicin .
- Advantage : The methoxy groups enhance solubility and target affinity .
Bis-Benzimidazole Derivatives
Key Analog: 4-Methyl-6-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-propyl-1H-benzo[d]imidazole (BIM-4)
- Structure : Two benzimidazole units linked via methyl and propyl groups.
- Activity : Exhibits potent cytotoxicity against PC-3 (prostate cancer) and VERO cell lines (IC₅₀: 2–5 µM) .
- Mechanism : DNA intercalation and topoisomerase inhibition are proposed pathways .
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
Linker Type : Sulfonyl groups (as in the target compound) may improve metabolic stability over oxime or propoxy linkers .
Substituents :
- Halogens (e.g., Cl) enhance antimicrobial activity but increase cytotoxicity .
- Methoxy groups improve solubility and target binding in cytotoxic analogs .
Core Modifications : Direct fusion of benzimidazole to coumarin (position 3) vs. sulfonyl linkage may alter electronic distribution and bioactivity .
Biological Activity
6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one is a complex organic compound that combines structural features of benzimidazole and chromenone, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Imidazole Ring : Contributes to the compound's biological interactions.
- Chromenone Moiety : Known for various pharmacological effects, including anti-inflammatory and anticancer activities.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzimidazole derivatives have shown effectiveness against various bacteria and fungi. The specific compound has not been extensively tested in clinical trials but is presumed to possess similar activity due to its structural similarities.
Anticancer Activity
Studies have demonstrated that chromenone derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, derivatives of chromenone have been shown to affect pathways such as the p38 MAP kinase pathway, which is crucial in cancer progression.
Anti-inflammatory Effects
Compounds containing sulfonamide groups often exhibit anti-inflammatory properties. The presence of the sulfonyl group in this compound may enhance its ability to modulate inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study: Anticancer Activity Assessment
A study focused on a series of chromenone derivatives demonstrated that modifications at the benzimidazole position significantly influenced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study reported IC50 values indicating potent activity, suggesting that similar modifications in this compound could enhance its anticancer properties.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chromenone Derivative A | HeLa | 15.1 |
| Chromenone Derivative B | MCF-7 | 18.6 |
| 6-((2-methyl-benzimidazol) | Proposed | TBD |
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- Cellular Uptake : The structure may facilitate cellular uptake, allowing for greater intracellular concentrations and enhanced efficacy.
- Modulation of Signaling Pathways : By affecting key signaling pathways involved in inflammation and cancer cell survival, this compound could exert significant therapeutic effects.
Q & A
Basic: What are the established synthetic routes for 6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one, and how can intermediates be characterized?
The synthesis typically involves multi-step procedures, such as:
- Reduction and functionalization : Reduction of aldehyde groups in chromen-2-one precursors using NaBH₄, followed by sulfonylation with SOCl₂ to introduce reactive sulfonyl groups .
- Coupling reactions : Reacting sulfonyl chloride intermediates with 2-methyl-1H-benzo[d]imidazole under reflux conditions in solvents like ethanol or benzene. Characterization of intermediates is critical and involves:
Basic: Which analytical methods are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the sulfonyl linkage and chromen-2-one backbone. For example, the sulfonyl group exhibits distinct deshielding in ¹³C NMR .
- Infrared (IR) Spectroscopy : Key peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and chromen-2-one carbonyl (C=O, ~1700 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula and detects impurities .
Basic: How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize assays based on structural analogs. For example, benzimidazole-sulfonyl derivatives often exhibit kinase inhibition or antimicrobial activity .
- In vitro assays :
Advanced: How can synthetic yields be optimized, and what factors influence purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve sulfonylation efficiency compared to benzene .
- Catalysts : Use of triethylamine or DMAP to stabilize reactive intermediates and reduce side reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves sulfonylated products from unreacted starting materials .
Advanced: How can researchers resolve contradictions in spectral data or biological activity between studies?
- Reproducibility checks : Verify reaction conditions (temperature, solvent purity) and analytical protocols. For example, NMR solvent (DMSO vs. CDCl₃) can shift peaks .
- Meta-analysis : Compare bioactivity data across structurally similar compounds. Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) .
Advanced: What computational methods are suitable for studying reaction mechanisms or binding modes?
- Density Functional Theory (DFT) : Models sulfonylation transition states and predicts regioselectivity .
- Molecular docking : Screens potential targets (e.g., kinases) by simulating ligand-receptor interactions. For example, chromen-2-one derivatives may bind ATP pockets .
Advanced: How does the compound’s stability vary under different experimental conditions?
- pH stability : Test degradation in buffers (pH 3–10) via HPLC monitoring. Sulfonyl groups may hydrolyze under alkaline conditions .
- Light/temperature : Accelerated stability studies (40°C/75% RH) to identify degradation products .
Advanced: What strategies address contradictory reports on its biological efficacy?
- Dose-response refinement : Use narrower concentration ranges to avoid off-target effects .
- Orthogonal assays : Validate antimicrobial activity with both MIC and time-kill assays .
Advanced: How can crystallography elucidate its structural and electronic properties?
- Single-crystal XRD : Resolves stereochemistry and confirms sulfonyl group geometry. Comparable to benzimidazole-chromenone derivatives in .
- Hirshfeld analysis : Maps intermolecular interactions (e.g., π-π stacking in chromen-2-one rings) .
Advanced: What methodologies assess its environmental impact in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
